molecular formula C19H17IN2O2 B11070842 2-(2-iodophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

2-(2-iodophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

Cat. No.: B11070842
M. Wt: 432.3 g/mol
InChI Key: ASLBYCVDRRGNLE-UHFFFAOYSA-N
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Description

2-(2-iodophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the iodophenyl group and the methoxyethyl group in the structure of this compound may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iodophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid and a catalyst like ferrous sulfate.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a halogenation reaction, where the quinoline derivative is treated with iodine and a suitable halogenating agent such as N-iodosuccinimide (NIS).

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the quinoline derivative is treated with an appropriate amine (e.g., 2-methoxyethylamine) and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the iodophenyl group, potentially leading to the formation of the corresponding phenyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodophenyl group, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include amines (e.g., methylamine) and thiols (e.g., thiophenol).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new quinoline-based compounds with potential biological activities.

    Biology: The compound may be studied for its potential interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Medicine: The compound may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

    Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2-iodophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the iodophenyl group and the methoxyethyl group may influence the compound’s binding affinity and selectivity for these targets. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide: Similar structure with a chlorine atom instead of an iodine atom.

    2-(2-bromophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide: Similar structure with a bromine atom instead of an iodine atom.

    2-(2-fluorophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide: Similar structure with a fluorine atom instead of an iodine atom.

Uniqueness

The uniqueness of 2-(2-iodophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide lies in the presence of the iodophenyl group, which may confer distinct chemical and biological properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability may influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H17IN2O2

Molecular Weight

432.3 g/mol

IUPAC Name

2-(2-iodophenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

InChI

InChI=1S/C19H17IN2O2/c1-24-11-10-21-19(23)15-12-18(14-7-2-4-8-16(14)20)22-17-9-5-3-6-13(15)17/h2-9,12H,10-11H2,1H3,(H,21,23)

InChI Key

ASLBYCVDRRGNLE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3I

Origin of Product

United States

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